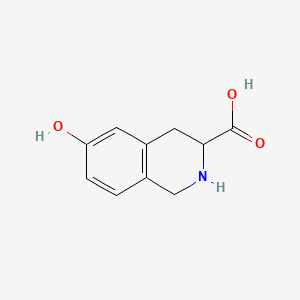

6-hydroxy-1,2,3,4-tetrahydroisoquinoline-3-carboxylic Acid

CAS No.: 76824-99-2

Cat. No.: VC7805652

Molecular Formula: C10H11NO3

Molecular Weight: 193.2 g/mol

* For research use only. Not for human or veterinary use.

Specification

| CAS No. | 76824-99-2 |

|---|---|

| Molecular Formula | C10H11NO3 |

| Molecular Weight | 193.2 g/mol |

| IUPAC Name | 6-hydroxy-1,2,3,4-tetrahydroisoquinoline-3-carboxylic acid |

| Standard InChI | InChI=1S/C10H11NO3/c12-8-2-1-6-5-11-9(10(13)14)4-7(6)3-8/h1-3,9,11-12H,4-5H2,(H,13,14) |

| Standard InChI Key | CRAGDYRHPWTZJL-UHFFFAOYSA-N |

| SMILES | C1C(NCC2=C1C=C(C=C2)O)C(=O)O |

| Canonical SMILES | C1C(NCC2=C1C=C(C=C2)O)C(=O)O |

Introduction

Chemical Structure and Physicochemical Properties

Molecular Characteristics

6-OH-Tic belongs to the tetrahydroisoquinoline class, featuring a partially saturated isoquinoline core. Its IUPAC name is 6-hydroxy-1,2,3,4-tetrahydroisoquinoline-3-carboxylic acid, with the following structural attributes:

The compound’s planar aromatic ring system and polar functional groups contribute to its solubility in polar solvents and ability to form hydrogen bonds, critical for biological interactions .

Table 1: Key Physicochemical Properties of 6-OH-Tic

| Property | Value | Source |

|---|---|---|

| Melting Point | 256–260°C | |

| XLogP3 (Partition Coefficient) | -1.3 | |

| Hydrogen Bond Donors | 3 | |

| Hydrogen Bond Acceptors | 4 | |

| Rotatable Bonds | 1 |

Synthetic Methodologies

Cycloaddition-Based Synthesis

A seminal study by Thieme Connect (2007) detailed the use of Rongalite (sodium hydroxymethylsulfinate) in a synergistic [2+2+2]- and [4+2]-cycloaddition reaction to synthesize 6-OH-Tic derivatives . This method achieved moderate yields (45–60%) and emphasized the role of electron-deficient dienophiles in stabilizing transition states.

Stepwise Functionalization

Alternative routes involve:

-

Reductive Amination: Condensation of 6-hydroxyisoquinoline with glyoxylic acid under hydrogenation conditions .

-

Carboxylic Acid Introduction: Post-cyclization oxidation of a methyl group at C3 using KMnO₄ in acidic media .

Table 2: Comparison of Synthetic Routes

| Method | Yield (%) | Key Reagents | Reference |

|---|---|---|---|

| Cycloaddition with Rongalite | 45–60 | Rongalite, Dienophile | |

| Reductive Amination | 35–50 | H₂, Pd/C | |

| Oxidation of Methyl Group | 60–75 | KMnO₄, H₂SO₄ |

Pharmacological Applications

Bcl-2/Mcl-1 Inhibition

6-OH-Tic derivatives exhibit potent inhibition of anti-apoptotic proteins Bcl-2 and Mcl-1, which are overexpressed in cancers such as chronic lymphocytic leukemia . A 2019 study demonstrated that 6-OH-Tic-based inhibitors showed IC₅₀ values of 0.8–1.2 μM against Mcl-1, outperforming earlier benzoic acid derivatives . The carboxylic acid group at C3 facilitates binding to the BH3 domain of Mcl-1 via salt bridges with Arg263 .

Structural-Activity Relationships (SAR)

-

C6 Hydroxyl Group: Essential for hydrogen bonding with Asn260 in Mcl-1 .

-

C3 Carboxylic Acid: Enhances water solubility and ionic interactions .

-

N1 Methylation: Reduces metabolic degradation but decreases potency (e.g., 1-methyl-6-OH-Tic, IC₅₀ = 2.4 μM) .

Analytical Characterization

Spectroscopic Data

-

¹H NMR (DMSO-d₆, 400 MHz): δ 6.65 (d, J = 8.4 Hz, 1H, ArH), 6.55 (s, 1H, ArH), 4.25 (m, 1H, CH), 3.70 (m, 2H, CH₂) .

Future Perspectives

Targeted Drug Delivery

Functionalizing 6-OH-Tic with nanoparticle carriers (e.g., liposomes) may enhance tumor-specific uptake and reduce off-target effects .

Dual Inhibitor Development

Combining 6-OH-Tic with indomethacin-derived moieties could yield dual Bcl-2/Mcl-1 inhibitors with synergistic anti-cancer activity .

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume